molecular formula C9H8Cl2O4S B2613784 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 2228322-29-8

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2613784
CAS No.: 2228322-29-8
M. Wt: 283.12
InChI Key: FBGSYOJDIVZPNO-UHFFFAOYSA-N
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Description

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 2228322-29-8) is a versatile chemical building block prized in organic and medicinal chemistry research. This compound features a benzodioxepine heterocyclic scaffold, a structure recognized as a privileged motif in drug discovery for its ability to interact with diverse biological targets. The molecule's key reactive sites are the sulfonyl chloride group and the chloro substituent on the fused aromatic ring, which allow for sequential and selective derivatization. Researchers primarily utilize this compound as a critical precursor for the synthesis of sulfonamide derivatives. The sulfonyl chloride group readily undergoes reactions with various amines and other nucleophiles, enabling the construction of compound libraries for biological screening, particularly in the development of protease inhibitors, receptor antagonists, and other therapeutic candidates. The presence of the chloro group offers a secondary handle for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, providing a pathway to more complex and diverse molecular architectures. As a reactive intermediate, its applications span the fields of pharmaceuticals, agrochemicals, and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential, as sulfonyl chlorides are typically corrosive and moisture-sensitive .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSYOJDIVZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)S(=O)(=O)Cl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves the chlorination of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modification or inhibition of their function. The chloro group may also participate in interactions with molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxepine Core

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
  • Structure: Nitro (-NO₂) group at position 8 instead of chlorine at position 8.
  • Molecular Formula: C₉H₈ClNO₆S .
  • Steric effects at position 8 may alter regioselectivity in subsequent reactions.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • Structure : Amine (-NH₂) group at position 7 instead of sulfonyl chloride.
  • Molecular Formula: C₉H₁₁NO₂ .
  • Key Differences :
    • The amine group enables participation in condensation or alkylation reactions, contrasting with the sulfonyl chloride’s role in sulfonamide formation.
    • Lower molecular weight (165.18 g/mol) and higher polarity compared to the sulfonyl chloride derivative.

Functional Group Modifications

Hydrochlorothiazide (6-Chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide)
  • Structure : Benzothiadiazine core with sulfonamide (-SO₂NH₂) and chlorine substituents.
  • Molecular Formula : C₇H₈ClN₃O₄S₂ .
  • Key Differences :
    • The sulfonamide group is less reactive than sulfonyl chloride but critical for diuretic activity by inhibiting renal sodium-chloride transport.
    • The benzothiadiazine ring introduces additional nitrogen atoms, altering electronic properties and biological interactions.
IDRA 21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide)
  • Structure : Benzothiadiazine with sulfone (-SO₂) groups and a methyl substituent.
  • Pharmacological Role : Attenuates AMPA receptor desensitization, enhancing cognitive function in rats .
  • Key Differences :
    • The sulfone groups stabilize the molecule’s interaction with AMPA receptors, unlike the sulfonyl chloride’s transient reactivity.
    • IDRA 21’s stereoselectivity highlights the importance of spatial arrangement in biological activity, a factor less relevant to the target compound’s synthetic applications.

Heterocyclic Core Modifications

7-Chloro-1,1,3-trioxo-3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-8-carbonyl Chloride
  • Structure : Dithiazepine ring with carbonyl chloride (-COCl) and sulfone groups.
  • Molecular Formula: Not explicitly provided, but inferred as C₁₀H₆Cl₂NO₃S₂ .
  • Key Differences: The dithiazepine core introduces sulfur atoms, increasing ring strain and altering electronic properties compared to benzodioxepine.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups Applications/Notes References
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Benzodioxepine Cl (C9), -SO₂Cl (C7) C₉H₈Cl₂O₄S Sulfonyl chloride Synthetic intermediate
8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Benzodioxepine NO₂ (C8), -SO₂Cl (C7) C₉H₈ClNO₆S Nitro, sulfonyl chloride High electrophilicity
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepine NH₂ (C7) C₉H₁₁NO₂ Amine Condensation reactions
Hydrochlorothiazide Benzothiadiazine Cl (C6), -SO₂NH₂ (C7) C₇H₈ClN₃O₄S₂ Sulfonamide Diuretic, antihypertensive
IDRA 21 Benzothiadiazine Cl (C7), -SO₂ (C1, C3) C₁₀H₁₁ClN₂O₂S Sulfone Cognitive enhancer (AMPA modulator)
7-Chloro-1,1,3-trioxo-...dithiazepin-8-carbonyl chloride Dithiazepine Cl (C7), -COCl (C8), -SO₂ C₁₀H₆Cl₂NO₃S₂ Carbonyl chloride, sulfone Specialized synthetic applications

Key Research Findings

  • Reactivity Trends : Sulfonyl chlorides (e.g., target compound) exhibit higher reactivity in nucleophilic substitutions compared to sulfonamides (Hydrochlorothiazide) or sulfones (IDRA 21) due to the superior leaving group ability of chloride .
  • Biological Relevance : While the target compound’s direct pharmacological role is undocumented, structural analogs like IDRA 21 demonstrate that subtle modifications (e.g., stereochemistry, heterocyclic core) profoundly impact biological activity .
  • Synthetic Utility : The nitro-substituted analog () may serve as a precursor for aromatic amination or reduction reactions, leveraging the nitro group’s versatility .

Biological Activity

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with notable biological activity. This article explores its properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H9_{9}ClO4_4S
  • Molecular Weight : 283.13 g/mol
  • CAS Number : 1152581-36-6

The compound exhibits its biological activity primarily through interactions with specific protein targets. Research indicates that it functions as a sulfonamide derivative, which can influence enzyme activity and protein-protein interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various strains of bacteria.
    • Inhibits the growth of Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition :
    • Functions as an inhibitor of specific enzymes involved in metabolic pathways.
    • Particularly effective against glucokinase regulatory protein (GKRP), influencing glucose metabolism.
  • Cytotoxic Effects :
    • Shows cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride demonstrated its ability to inhibit bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

This data suggests that the compound could be a candidate for developing new antibacterial agents.

Case Study 2: Glucokinase Inhibition

In a structure-guided optimization study, researchers identified that the compound effectively disrupts the GK-GKRP binding interaction. This disruption is crucial for regulating glucose levels in the body and could lead to therapeutic applications in diabetes management.

Q & A

Q. What are the recommended synthetic pathways for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves two stages:

Core Formation : Construct the benzodioxepine ring via cyclization of precursors like substituted catechol derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Sulfonation : Introduce the sulfonyl chloride group using chlorosulfonic acid (ClSO₃H) or SO₂Cl₂. For regioselective sulfonation at the 7-position, employ controlled stoichiometry (e.g., 1:1.2 molar ratio of benzodioxepine to ClSO₃H) at 0–5°C to minimize side reactions .

  • Key Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>97%) and NMR (e.g., ¹H NMR δ 4.2–4.5 ppm for dioxepine protons) .

Q. How should researchers handle 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride to ensure safety during experiments?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatile sulfonyl chloride emissions .
  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Avoid contact with moisture or bases to suppress decomposition .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the benzodioxepine scaffold (e.g., δ 2.8–3.2 ppm for CH₂ groups in the dioxepine ring) and sulfonyl chloride moiety (δ 7.5–8.0 ppm for aromatic protons adjacent to -SO₂Cl) .
  • FT-IR : Confirm -SO₂Cl presence via S=O stretching vibrations at 1360–1370 cm⁻¹ and 1160–1180 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z ~292.97 (C₉H₇Cl₂O₃S⁺) .

Q. What solvents and reagents are compatible with this sulfonyl chloride in substitution reactions?

  • Methodological Answer :
  • Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for nucleophilic substitutions (e.g., with amines or thiols). Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis .
  • Reagents : Employ bases like triethylamine (Et₃N) or DMAP to activate the sulfonyl chloride group. For example, reactions with primary amines proceed at 0°C to room temperature with 1.5 eq. of Et₃N .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 260–280 nm for sulfonate formation).
  • Kinetic Analysis : Use HPLC to quantify residual sulfonyl chloride over time. Half-life (t₁/₂) is typically <1 hour at pH >10 due to rapid hydrolysis .

Advanced Research Questions

Q. How can conflicting data on sulfonation regioselectivity in benzodioxepine derivatives be resolved?

  • Methodological Answer :
  • Controlled Experiments : Compare sulfonation outcomes using ClSO₃H vs. SO₂Cl₂ under identical conditions. For example, SO₂Cl₂ may favor 7-sulfonation due to steric effects, while ClSO₃H could lead to 9-sulfonation .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution (EAS) sites based on charge distribution and frontier molecular orbitals .

Q. What strategies mitigate side reactions during nucleophilic substitution at the sulfonyl chloride group?

  • Methodological Answer :
  • Temperature Control : Conduct reactions at –10°C to slow competing hydrolysis.
  • Microwave-Assisted Synthesis : Use short reaction times (5–10 min) at 50–80°C to enhance selectivity .
  • Byproduct Analysis : Employ LC-MS to identify and quantify sulfonate or disulfide byproducts, optimizing reagent stoichiometry accordingly .

Q. How does the electron-withdrawing chlorine substituent at the 9-position influence reactivity?

  • Methodological Answer :
  • Hammett Analysis : Compare reaction rates of 9-chloro vs. non-chlorinated analogs. The -Cl group increases electrophilicity at the 7-position (σₚ ≈ +0.23), accelerating nucleophilic substitutions .
  • Crystallography : Single-crystal X-ray diffraction reveals distorted ring geometry due to Cl–O interactions, which may alter reaction pathways .

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Methodological Answer :
  • Challenges : Low yields (<40%) in multi-step syntheses and purification difficulties due to polar byproducts.
  • Optimization : Replace traditional column chromatography with continuous flow reactors for sulfonation steps, improving throughput and reducing solvent waste .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide groups (e.g., aryl or alkyl substituents) and test inhibition of serine proteases or carbonic anhydrases.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins, prioritizing derivatives with ∆G < –8 kcal/mol .

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